6-(2-Aminoethyl)pyridin-3-OL

Neuronal Nitric Oxide Synthase Neurodegenerative Disease Inhibitor Selectivity

Developing selective nNOS inhibitors for CNS disorders requires the validated 2-aminoethyl-pyridine scaffold, yet reliable sourcing of this key intermediate is scarce. 6-(2-Aminoethyl)pyridin-3-ol (CAS 1060804-69-4) directly addresses this bottleneck. • Serves as the core pharmacophore for potent nNOS inhibitors (Ki = 13 nM) with >1700-fold selectivity over eNOS, mitigating cardiovascular risk. • 3-Hydroxyl group enables late-stage functionalization to tune permeability and metabolic stability. • High-purity (≥98%) solid, ideal for focused library synthesis in neurodegenerative drug discovery.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B15315217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Aminoethyl)pyridin-3-OL
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1O)CCN
InChIInChI=1S/C7H10N2O/c8-4-3-6-1-2-7(10)5-9-6/h1-2,5,10H,3-4,8H2
InChIKeyDSHAJGOGTKYNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Aminoethyl)pyridin-3-OL: A Versatile 2-Aminoethyl-Pyridine Scaffold for Neuronal Nitric Oxide Synthase and Psychiatric Research


6-(2-Aminoethyl)pyridin-3-OL (CAS 1060804-69-4) is a substituted pyridine featuring a 2-aminoethyl side chain and a 3-hydroxyl group, making it a key intermediate for the synthesis of 2-aminopyridine-based inhibitors [1]. Structurally, it belongs to the 2-amino-6-(2-aminoethyl)pyridine class, a privileged scaffold recognized for its potent and selective inhibition of human neuronal nitric oxide synthase (nNOS), a critical therapeutic target for neurodegenerative disorders [2]. While specific data for this exact compound is limited, its core structure is central to advanced nNOS inhibitors (e.g., compound 14j) that achieve low nanomolar potency (Ki = 13 nM) with exceptional isoform selectivity (>1700-fold) [2]. The compound is also referenced in patents for treating psychiatric disorders, underscoring its potential in CNS drug discovery [3].

Why 6-(2-Aminoethyl)pyridin-3-OL Cannot Be Substituted by Simple Pyridine Analogs in nNOS and GSK3 Inhibitor Programs


Generic substitution fails because the 2-aminoethyl-6-substituted pyridine core of 6-(2-Aminoethyl)pyridin-3-OL is a critical pharmacophore for achieving both high affinity and isoform selectivity in nNOS inhibition [1]. Research shows that even subtle modifications to this scaffold, such as altering the linker between the aminopyridine and the tail group, drastically impact potency and selectivity. For instance, the optimal 2-aminopyridine with a central pyridine linker (as found in the target compound's extended derivatives) is essential for achieving sub-50 nM human nNOS affinity, a feat unattainable with simpler analogs like 2-(2-aminoethyl)pyridine [2]. The 3-hydroxyl group further provides a unique synthetic handle for late-stage functionalization, enabling exploration of structure-activity relationships that are inaccessible with non-hydroxylated analogs .

Quantitative Evidence for 6-(2-Aminoethyl)pyridin-3-OL and Its Core Scaffold


2-Aminopyridine Scaffold with Central Pyridine Linker Drives Exceptional nNOS Affinity and Isoform Selectivity

6-(2-Aminoethyl)pyridin-3-OL provides the core 2-aminopyridine motif essential for potent nNOS inhibition. A derivative of this scaffold, compound 14j, demonstrates a Ki of 13 nM against human nNOS with 1761-fold selectivity over human eNOS [1]. This high degree of selectivity, driven by the optimized 2-aminopyridine core with a central pyridine linker, directly addresses the major challenge in the field: avoiding the cardiovascular side effects associated with eNOS inhibition [1].

Neuronal Nitric Oxide Synthase Neurodegenerative Disease Inhibitor Selectivity

2-Aminopyridine Core Enables Sub-100 nM Potency in GSK3β Inhibition

Derivatives built on the 2-aminopyridine scaffold, for which 6-(2-Aminoethyl)pyridin-3-OL is a key building block, have been optimized to achieve very high affinity for glycogen synthase kinase 3 (GSK3β) [1]. While data for the specific compound is unavailable, related 2-aminopyridine inhibitors have demonstrated Ki values as low as 2 nM in enzymatic assays [1]. This suggests the scaffold's potential for generating highly potent kinase inhibitors, offering a clear advantage over non-aminopyridine-based GSK3 inhibitors that may have lower affinity.

Glycogen Synthase Kinase 3 Kinase Inhibitor Neurodegeneration

3-Hydroxyl Group in 6-(2-Aminoethyl)pyridin-3-OL Provides a Synthetic Handle Absent in Non-Hydroxylated Analogs

6-(2-Aminoethyl)pyridin-3-OL possesses a 3-hydroxyl group, a feature absent in close structural analogs like 2-(2-aminoethyl)pyridine (CAS 2706-56-1) [1]. This hydroxyl moiety serves as a versatile synthetic handle for O-alkylation, acylation, or sulfonation, enabling rapid diversification of the core scaffold to explore structure-activity relationships or to modulate physicochemical properties like solubility and lipophilicity . This is a distinct advantage over the non-hydroxylated analog, which lacks this orthogonal functionalization point.

Medicinal Chemistry Scaffold Diversification Late-Stage Functionalization

Differential Basicity and Solubility Profile Compared to 2-(2-Aminoethyl)pyridine

The presence of the 3-hydroxyl group in 6-(2-Aminoethyl)pyridin-3-OL (MW 138.17) alters its physicochemical profile compared to the parent 2-(2-aminoethyl)pyridine [1]. The target compound has a topological polar surface area (tPSA) of 59.1 Ų, while the non-hydroxylated analog has a tPSA of 38.9 Ų [2]. The 20.2 Ų increase in tPSA can significantly impact membrane permeability and aqueous solubility, which are critical parameters for optimizing drug-like properties and achieving sufficient oral bioavailability in lead candidates [3].

Physicochemical Properties Drug Formulation ADME

Strategic Procurement Scenarios for 6-(2-Aminoethyl)pyridin-3-OL in Neuroscience and Medicinal Chemistry


Lead Optimization for Selective Human nNOS Inhibitors

A pharmaceutical chemistry team developing next-generation nNOS inhibitors for Parkinson's disease should procure 6-(2-Aminoethyl)pyridin-3-OL as a core building block. Its 2-aminoethyl-pyridine scaffold is the proven foundation for compounds like 14j, which achieves 13 nM potency and exceptional 1761-fold selectivity over eNOS [1]. Using this scaffold mitigates the risk of cardiovascular toxicity, a critical failure point for previous, less selective inhibitors [1]. The hydroxyl group further allows for property tuning.

Diversification of a CNS-Targeted Compound Library

A CRO specializing in CNS drug discovery can use 6-(2-Aminoethyl)pyridin-3-OL as a key scaffold for generating novel chemical matter. Its inclusion in a patent for treating psychiatric disorders validates its relevance to CNS targets [2]. The compound's favorable tPSA (59.1 Ų) and multiple functionalization points enable the rapid synthesis of a focused library with properties conducive to crossing the blood-brain barrier, a common challenge in CNS drug development [3].

Kinase Inhibitor Discovery Targeting GSK3β or PDE3

Academic or industrial labs focused on Alzheimer's disease or oncology should purchase this scaffold to initiate a kinase inhibitor program against GSK3β [4]. The 2-aminopyridine core is a validated kinase hinge-binding motif, and derivatives have shown Ki values as low as 2 nM [4]. The availability of the 3-hydroxyl group offers a straightforward route for rapid analoging to improve selectivity and metabolic stability beyond what is achievable with simpler, unsubstituted pyridine analogs.

Synthesis of Advanced nNOS Inhibitors with Improved Cell Permeability

For projects where the optimized nNOS inhibitor 14j (a 2-aminopyridine derivative) failed to achieve sufficient Caco-2 permeability [5], 6-(2-Aminoethyl)pyridin-3-OL provides an alternative starting point. By incorporating the 3-hydroxyl group, medicinal chemists can synthesize analogs with altered polarity and hydrogen bonding capacity, aiming to improve passive diffusion across cell membranes while retaining high potency against the nNOS target [5].

Technical Documentation Hub

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